molecular formula C13H14N2O2 B8338504 ethyl 3-phenyl-1H-pyrazole-1-acetate

ethyl 3-phenyl-1H-pyrazole-1-acetate

Cat. No. B8338504
M. Wt: 230.26 g/mol
InChI Key: CHUFJJUDQRSGCY-UHFFFAOYSA-N
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Patent
US04888352

Procedure details

To a slurry of 8g (0.2 mol) of sodium hydride in 100 mL of DMF at room temperature was added 23g (0.16 mol) of 3-phenylpyrazole. The mixture was stirred 1 hr and 17.8 mL (0.16 mol) of ethyl bromoacetate was added. The reaction was heated at about 100° C. for 2 hr, cooled, poured into water, extracted into methylene chloride, dried over magnesium sulfate and stripped. The resulting oil was chromatographed on silica gel HPLC using 25% ethyl acetate in hexane. The first, and major, component to elute was the 3-isomer. It was recrystallized from ether-hexane to yield 6.0g of ethyl 3-phenyl-1H-pyrazole-1-acetate having an Rf of 0.66 on silica gel in 1:1 ethylacetate-hexane. The third component to elute from the HPLC separation was a minor fraction containing the 5-isomer. Upon stripping the solvent one obtained 1.0g of ethyl 5-phenyl-1H-pyrazole-1-acetate as an oil having an Rf of 0.51 on silica gel in 1:1 ethyl acetate-hexane.
[Compound]
Name
8g
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
23g
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([C:9]2[CH:13]=[CH:12][NH:11][N:10]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].O>CN(C=O)C>[C:3]1([C:9]2[CH:13]=[CH:12][N:11]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[N:10]=2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
8g
Quantity
0.2 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
23g
Quantity
0.16 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
17.8 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting oil was chromatographed on silica gel
WASH
Type
WASH
Details
The first, and major, component to elute
CUSTOM
Type
CUSTOM
Details
It was recrystallized from ether-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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